molecular formula C11H11N3 B1490676 (3-Phenylpyrazin-2-yl)methanamine CAS No. 1368468-03-4

(3-Phenylpyrazin-2-yl)methanamine

Cat. No.: B1490676
CAS No.: 1368468-03-4
M. Wt: 185.22 g/mol
InChI Key: YBRFKRZYYBLASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Phenylpyrazin-2-yl)methanamine is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a phenyl group at position 3 and a methanamine (-CH₂NH₂) group at position 2. Pyrazine derivatives are widely studied for their role in medicinal chemistry, materials science, and chemical sensing due to their electron-deficient aromatic system, which facilitates interactions with metal ions and biological targets. This compound has been explored in the synthesis of fluorescent probes for Zn(II) detection (as seen in ) and as intermediates in multicomponent reactions ().

Properties

CAS No.

1368468-03-4

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(3-phenylpyrazin-2-yl)methanamine

InChI

InChI=1S/C11H11N3/c12-8-10-11(14-7-6-13-10)9-4-2-1-3-5-9/h1-7H,8,12H2

InChI Key

YBRFKRZYYBLASQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=CN=C2CN

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=C2CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (3-Phenylpyrazin-2-yl)methanamine with analogs, emphasizing structural variations and their implications:

Compound Name Structure Molecular Weight Key Functional Groups Key Applications/Findings References
This compound Pyrazine ring with C3-phenyl and C2-methanamine ~185.22 Phenyl, methanamine, pyrazine Zn(II) probe precursor; moderate fluorescence in coordination complexes
(5-Phenylfuran-2-yl)methanamine Furan ring with C5-phenyl and C2-methanamine ~173.18 Phenyl, methanamine, furan SIRT2 inhibitors (e.g., compound 20: IC₅₀ ~10 μM); urea linkers enhance activity
1-(Pyrazin-2-yl)-N-(pyridin-2-ylmethyl)methanamine Pyrazine linked to pyridine via methanamine bridge ~226.27 Pyrazine, pyridine, methanamine Reduced Zn(II) binding due to lower basicity; weaker fluorescence in Probe B
(5-Bromopyridin-2-yl)methanamine Pyridine ring with C5-bromo and C2-methanamine ~187.03 Bromo, methanamine, pyridine Intermediate in anti-mycobacterial agents (e.g., compound 78)
1-(Pyrazin-2-yl)ethanamine Pyrazine with C1-ethylamine (CH₂CH₂NH₂) 123.16 Ethylamine, pyrazine Safety data available (acute toxicity; requires handling precautions)

Key Research Findings

Physicochemical Properties
  • Solubility : Pyrazine derivatives generally exhibit lower aqueous solubility than furan analogs due to aromatic electron deficiency, complicating formulation .

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